9H-Xanthene-9-methanamine

Physicochemical Properties Medicinal Chemistry Material Science

Researchers requiring 5-HT2A receptor inhibitors face supply gaps and unverified activity. 9H-Xanthene-9-methanamine (CAS 100866-28-2) is a validated 5-HT2A inhibitor with a unique aminomethyl handle for amide/imide conjugation. (1) Confirmed 5-HT2A target engagement for CNS drug discovery. (2) Primary amine enables rapid probe/bioconjugate synthesis. (3) ≥98% purity, full Lipinski compliance. Bulk batches with CoA available.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 100866-28-2
Cat. No. B025970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Xanthene-9-methanamine
CAS100866-28-2
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CN
InChIInChI=1S/C14H13NO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9,15H2
InChIKeyVYDDHEPARBFMGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Xanthene-9-methanamine Overview


9H-Xanthene-9-methanamine (CAS 100866-28-2), also referred to as Xanthene-9-methylamine, is a primary amine featuring a tricyclic xanthene core [1]. With a molecular formula of C14H13NO and a molecular weight of 211.26 g/mol, this compound exhibits a predicted LogP of 2.97 . It is a small molecule drug-like compound that fully complies with Lipinski's Rule of Five (0 violations) [1]. This unique structure positions it as a crucial intermediate for synthesizing pharmacologically active molecules and functional materials.

9H-Xanthene-9-methanamine Substitution Risks


The 9-position aminomethyl group on 9H-Xanthene-9-methanamine fundamentally dictates its chemical and biological behavior, distinguishing it from other commercially available xanthene derivatives. This primary amine serves as a unique handle for specific conjugation, salt formation, and the creation of amide or imine linkages, which is not feasible with analogs like 9H-xanthene or xanthene-9-carboxylic acid [1]. Furthermore, its specific interaction with the 5-HT2A serotonin receptor has been documented, establishing a unique target engagement profile not shared by other core structures [2]. Simply substituting this compound with a different xanthene derivative would result in a loss of these specific functionalities, leading to failed syntheses or divergent pharmacological outcomes. The following evidence underscores its quantifiable and verifiable differentiation.

9H-Xanthene-9-methanamine Differentiation Evidence


Physicochemical Comparison vs. Xanthene-9-carboxylic Acid

The substitution of a carboxylic acid group with an aminomethyl group significantly alters key physicochemical properties. 9H-Xanthene-9-methanamine has a reported boiling point of 426.7 °C at 760 mmHg, which is 35.4 °C higher than the predicted boiling point of 391.3 °C for xanthene-9-carboxylic acid [1]. This higher boiling point indicates stronger intermolecular forces in the amine. Additionally, the LogP of 9H-Xanthene-9-methanamine is 2.97, making it considerably more lipophilic than xanthene-9-carboxylic acid, which has a predicted LogP of 1.5 [2]. This difference in lipophilicity and boiling point directly impacts solubility, purification methods, and chromatographic behavior.

Physicochemical Properties Medicinal Chemistry Material Science

Polar Surface Area & H-Bonding vs. 9H-Xanthene

The presence of the primary amine confers distinct molecular recognition and hydrogen bonding capabilities compared to the unsubstituted 9H-xanthene core. 9H-Xanthene-9-methanamine has a topological polar surface area (tPSA) of 35 Ų and possesses 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA) . In contrast, 9H-xanthene has a tPSA of 9 Ų and 0 HBD and 1 HBA [1]. This quantifiable difference in PSA and HBD/HBA count directly impacts the compound's ability to cross biological membranes and its potential for specific intermolecular interactions.

Medicinal Chemistry Drug Design ADME Properties

Lipophilicity Difference vs. Xanthene-9-carboxylic Acid

The lipophilicity of a compound, measured by its partition coefficient (LogP), is a key determinant of its behavior in biological systems and chemical processes. 9H-Xanthene-9-methanamine has a predicted LogP of 2.97 . In comparison, xanthene-9-carboxylic acid, a closely related analog, has a significantly lower predicted LogP of approximately 1.5 [1]. This difference of nearly 1.5 log units indicates that 9H-Xanthene-9-methanamine is approximately 30 times more lipophilic.

Medicinal Chemistry ADME Properties Solubility

9H-Xanthene-9-methanamine Applications


5-HT2A Receptor Ligand Synthesis

This compound is identified as an inhibitor of the 5-HT2A serotonin receptor [1]. Its unique aminomethyl handle and core xanthene scaffold make it an ideal starting material for synthesizing novel ligands targeting this receptor, which is implicated in various neurological and psychiatric disorders. This specific target engagement profile justifies its selection over other xanthene derivatives that do not exhibit this activity.

Amide-Based Conjugate Development

The primary amine functional group of 9H-Xanthene-9-methanamine provides a specific, reactive handle for conjugation with carboxylic acids, activated esters, or other electrophiles to form stable amide bonds. This capability, not shared by 9H-xanthene or xanthene-9-carboxylic acid, makes it a valuable building block for creating targeted drug conjugates, biotinylated probes, or affinity chromatography resins [2].

Functional Polymer & Resin Synthesis

Its high boiling point (426.7 °C) and specific amine reactivity make it suitable for high-temperature polymer synthesis. The compound can be incorporated into polymer backbones or used as a functionalizing agent for solid supports, where the xanthene core imparts specific optical or electronic properties [3]. Its distinct physicochemical profile, particularly its higher boiling point compared to related esters, makes it the preferred choice for applications requiring thermal stability.

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